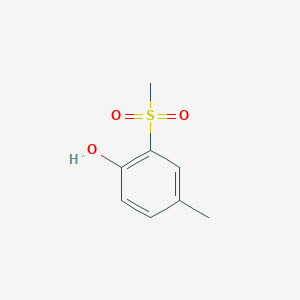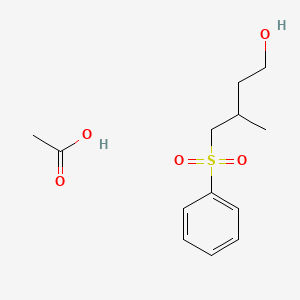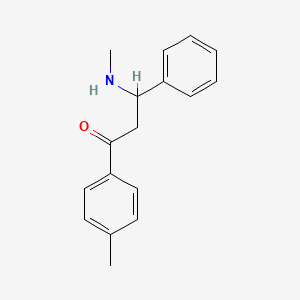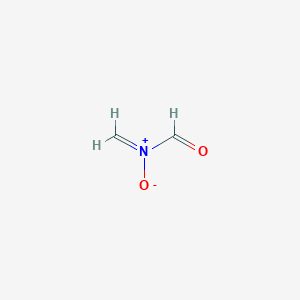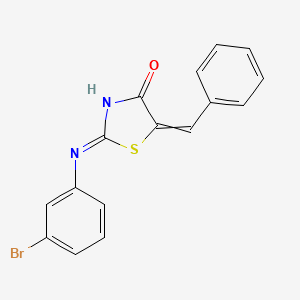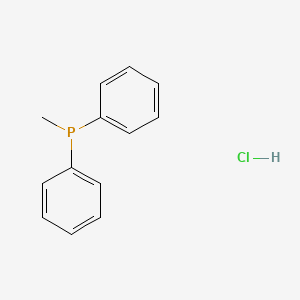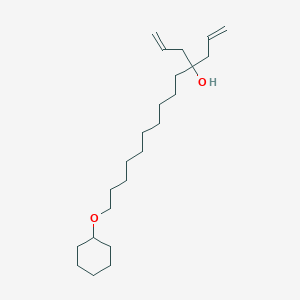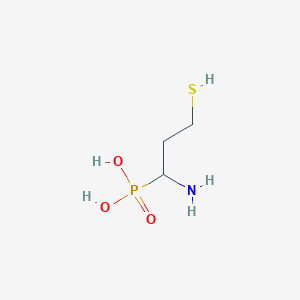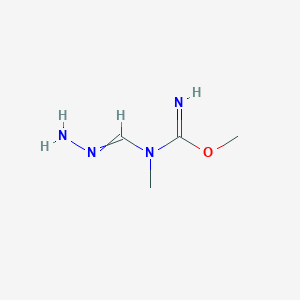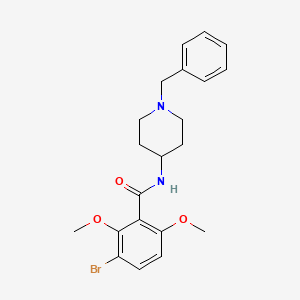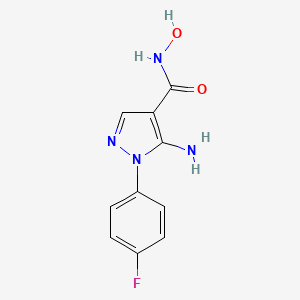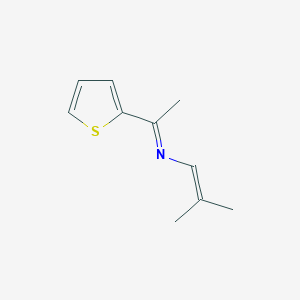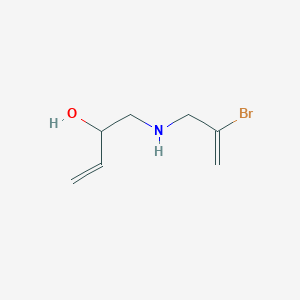
1H-Pyrrolizine, 2-fluoro-5,6,7,7a-tetrahydro-1,1,3-tris(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolizine, 2-fluoro-5,6,7,7a-tetrahydro-1,1,3-tris(trifluoromethyl)- is a fluorinated heterocyclic compound. This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in its structure often enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine, 2-fluoro-5,6,7,7a-tetrahydro-1,1,3-tris(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolizine, 2-fluoro-5,6,7,7a-tetrahydro-1,1,3-tris(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolizine, 2-fluoro-5,6,7,7a-tetrahydro-1,1,3-tris(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its enhanced stability and activity due to the presence of fluorine atoms.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolizine, 2-fluoro-5,6,7,7a-tetrahydro-1,1,3-tris(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolizine-7-methanol, 2,3,5,7a-tetrahydro-1-hydroxy-: Known for its biological activities and used in various research applications.
(2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol: Another fluorinated pyrrolizine derivative with similar properties.
Uniqueness
1H-Pyrrolizine, 2-fluoro-5,6,7,7a-tetrahydro-1,1,3-tris(trifluoromethyl)- is unique due to the presence of multiple fluorine atoms, which can significantly enhance its chemical stability and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
89810-79-7 |
|---|---|
Molekularformel |
C10H7F10N |
Molekulargewicht |
331.15 g/mol |
IUPAC-Name |
6-fluoro-5,7,7-tris(trifluoromethyl)-1,2,3,8-tetrahydropyrrolizine |
InChI |
InChI=1S/C10H7F10N/c11-5-6(8(12,13)14)21-3-1-2-4(21)7(5,9(15,16)17)10(18,19)20/h4H,1-3H2 |
InChI-Schlüssel |
XMJQRKURWBMMFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C(=C(N2C1)C(F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


